(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide
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Overview
Description
(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the cyano group and the thiazolyl acrylamide moiety. Key steps include:
Formation of the benzyloxyphenyl intermediate: This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the cyano group: The intermediate is then reacted with malononitrile under basic conditions to introduce the cyano group.
Formation of the thiazolyl acrylamide moiety: The final step involves the reaction of the cyano intermediate with 5-(4-fluorobenzyl)thiazole-2-amine under appropriate conditions to form the desired acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-methoxyphenyl)-2-cyano-N-(5-(4-chlorobenzyl)thiazol-2-yl)acrylamide
- (Z)-3-(4-ethoxyphenyl)-2-cyano-N-(5-(4-bromobenzyl)thiazol-2-yl)acrylamide
- (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide
Uniqueness
The uniqueness of (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide lies in its specific combination of functional groups. The presence of the benzyloxy group, the cyano group, and the thiazolyl acrylamide moiety imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(Z)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O2S/c28-23-10-6-20(7-11-23)15-25-17-30-27(34-25)31-26(32)22(16-29)14-19-8-12-24(13-9-19)33-18-21-4-2-1-3-5-21/h1-14,17H,15,18H2,(H,30,31,32)/b22-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEWCSBVPWARCE-HMAPJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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